HIV-enhancer binding protein EP2 is classified under the ZAS (zinc finger-associated) family of proteins, which are known for their ability to bind specific DNA sequences, particularly those found in viral promoters. This classification highlights its role in both cellular and viral transcription regulation. The protein has a molecular weight of approximately 211,000 daltons and consists of 1,833 amino acids .
The synthesis of HIV-enhancer binding protein EP2 typically involves recombinant DNA technology. The HIVEP2 gene can be cloned from cDNA libraries derived from human T cells or other relevant sources. The expression of the protein can be induced in laboratory settings using mitogens or phorbol esters, which stimulate T cell activation and lead to increased transcription of the HIVEP2 gene .
The cloning process generally includes:
HIV-enhancer binding protein EP2 contains multiple structural domains that facilitate its function:
The structure allows for high-affinity binding to specific DNA sequences, including those found in the HIV enhancer region .
HIV-enhancer binding protein EP2 primarily engages in transcriptional activation through its interaction with various DNA elements. The key reactions include:
These interactions are crucial for modulating HIV gene expression during viral replication cycles .
The mechanism by which HIV-enhancer binding protein EP2 influences HIV gene expression involves several steps:
The expression of HIV-enhancer binding protein EP2 is significantly induced upon T cell activation, suggesting that it plays a critical role in enhancing viral replication during active infection .
HIV-enhancer binding protein EP2 exhibits several notable physical and chemical properties:
These properties are important for its function as a transcription factor, affecting its stability and interaction with DNA .
HIV-enhancer binding protein EP2 has several important applications in scientific research:
Research continues to explore its potential as a target for interventions aimed at controlling HIV infection .
HIVEP2 (Human Immunodeficiency Virus Type I Enhancer Binding Protein 2) is a large transcription factor encoded by a gene on chromosome 6q24.2 [2] [6] [10]. The full-length protein comprises 1,833 amino acids with a molecular weight of 211 kDa, making it one of the largest zinc finger-containing transcription factors in humans [1] [3]. Its architecture includes several conserved domains:
: The ZAS domain defines HIVEP2's functional core, consisting of two distinct C2H2-type zinc finger clusters separated by a non-conserved linker region. Each cluster coordinates zinc ions to form sequence-specific DNA recognition modules [2] [6] [9]. The N-terminal zinc finger motif (residues 180–210) and C-terminal motif (residues 1790–1825) enable bipartite DNA binding [1] [6]. This domain specifically targets the decameric sequence 5'-GGGACTTTCC-3', found in viral enhancers (e.g., HIV-1) and cellular promoters (e.g., MHC class I) [3] [9].
: A canonical nuclear localization signal (NLS; residues 400–420) directs HIVEP2 to the nucleus, where it functions as a transcriptional regulator [1] [3]. Adjacent to the NLS lies a serine/threonine-rich region (residues 430–500), which undergoes post-translational modifications (e.g., phosphorylation, O-GlcNAcylation). These modifications modulate HIVEP2's stability, subcellular localization, and repressive activity on NF-κB target genes [2] [6] [9].
: A C-terminal acidic domain (residues 1650–1700) contains a high density of aspartate and glutamate residues. This region acts as a transcriptional activation module by recruiting basal transcription machinery (e.g., RNA polymerase II) and chromatin remodelers to target gene promoters [1] [3] [6]. Mutational studies confirm that deletion of this cluster abolishes transactivation without affecting DNA binding [3].
Table 1: Key Functional Domains of HIVEP2
Domain | Amino Acid Residues | Key Structural Features | Functional Role |
---|---|---|---|
Zinc Finger Cluster 1 | 180–210 | C2H2 motif; Zn2+-coordinating cysteines/histidines | Sequence-specific DNA recognition |
Nuclear Localization Signal | 400–420 | Basic residues (Lys/Arg-rich) | Nuclear import via importin α/β |
Ser/Thr-Rich Region | 430–500 | >30% Ser/Thr; O-GlcNAc modification sites | Regulation of NF-κB repression activity |
Acidic Cluster | 1650–1700 | >40% Asp/Glu | Transcriptional coactivator recruitment |
Zinc Finger Cluster 2 | 1790–1825 | C2H2 motif; hydrophobic core | DNA binding stabilization |
HIVEP2 shares significant homology with HIVEP1, particularly in three conserved regions: the NLS, zinc finger DNA-binding domains, and acidic clusters [1] [3]. Both proteins bind identical κB enhancer motifs (GGGACTTTCC) but exhibit distinct expression patterns: HIVEP2 is highly expressed in brain (RPKM 14.4) and T cells, while HIVEP1 shows broader tissue distribution [2] [6] [9]. Key differences include:
Among ZAS family proteins (HIVEP1/2/3), HIVEP2’s ZAS domain exhibits the highest divergence in the linker region, potentially enabling distinct DNA-binding kinetics or partner recruitment [6].
Table 2: Comparative Features of ZAS Family Transcription Factors
Feature | HIVEP2 | HIVEP1 | HIVEP3 |
---|---|---|---|
Chromosomal Location | 6q24.2 | 6p22.3–p24 | 1p34.1 |
Amino Acid Length | 1,833 | 2,457 | 1,976 |
Zinc Finger Motifs | 2 C2H2 clusters | 2 C2H2 clusters | 2 C2H2 clusters |
Expression Profile | Brain (RPKM 14.4), T cells | Ubiquitous | Testis, ovary |
Induction by Mitogens | Strong (e.g., phorbol ester) | Moderate | Not documented |
Key Repression Target | NF-κB pathway | c-Myc promoter | Unknown |
HIVEP2 binds DNA as an obligate dimer, recognizing κB motifs through a dual-zinc finger "grasping" mechanism [1] [6] [8]. Key principles of its DNA interaction:
Table 3: DNA-Binding Kinetics of HIVEP2
DNA Sequence | Relative Binding Affinity (Kd, nM) | Biological Context | Functional Outcome |
---|---|---|---|
5'-GGGACTTTCC-3' | 10 ± 2 | HIV-1 LTR enhancer | Transcriptional activation |
5'-GGGAGATTCC-3' | 35 ± 5 | Somatostatin receptor II promoter | Neuronal receptor expression |
5'-GCCACTTTCC-3' | >500 | Non-cognate sequence | No binding |
5'-GGGACTTTCC-3' (dimer site) | 2 ± 0.5* | Artificial dimer construct | Enhanced repression activity |
* Affinity measured for leucine zipper-fused HIVEP2 dimer [8]
HIVEP2’s binding kinetics are sensitive to redox state due to cysteine residues within its zinc fingers. Reducing conditions enhance DNA binding, while oxidative stress promotes disulfide bond formation and functional inactivation [6] [9]. This property links HIVEP2 activity to cellular redox signaling in inflammation and neuronal function.
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